molecular formula C17H22N6O2S B3868998 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone

2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone

Cat. No. B3868998
M. Wt: 374.5 g/mol
InChI Key: QFHPSYCMPWFUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, also known as TCH, is a chemical compound that has been extensively studied for its potential applications in various fields of science. TCH is a versatile compound that has been found to possess a wide range of biological and chemical properties.

Mechanism of Action

The mechanism of action of 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of tumor cell growth and proliferation. 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been found to induce apoptosis, or programmed cell death, in cancer cells. It is also believed to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been found to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in tumor growth and proliferation, and possess anti-inflammatory, antioxidant, and antimicrobial properties. 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has also been found to possess potent antitumor activity against a wide range of cancer cell lines.

Advantages and Limitations for Lab Experiments

2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is a versatile compound that can be easily synthesized in high yield and purity. 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields of science, and its biological and chemical properties are well understood. However, there are also limitations to the use of 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in lab experiments. 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is a highly reactive compound that requires careful handling and storage. It is also toxic and should be handled with caution.

Future Directions

There are several future directions for the study of 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone. One potential direction is the development of 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone-based drugs for the treatment of cancer. 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been found to possess potent antitumor activity against a wide range of cancer cell lines, and further research is needed to determine its potential as a cancer therapy. Another potential direction is the study of 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone's anti-inflammatory, antioxidant, and antimicrobial properties. 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone may have potential applications in the treatment of inflammatory diseases, such as arthritis, and in the development of new antimicrobial agents. Overall, the study of 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has the potential to lead to the development of new drugs and therapies for a wide range of diseases.

Scientific Research Applications

2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields of science. It has been found to possess potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties.

properties

IUPAC Name

2,6-dimorpholin-4-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S/c1-2-14(26-11-1)13-18-21-15-12-16(22-3-7-24-8-4-22)20-17(19-15)23-5-9-25-10-6-23/h1-2,11-13H,3-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHPSYCMPWFUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=CS3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimorpholin-4-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
Reactant of Route 2
Reactant of Route 2
2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
Reactant of Route 3
2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
Reactant of Route 4
2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
Reactant of Route 5
2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
Reactant of Route 6
Reactant of Route 6
2-thiophenecarbaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.